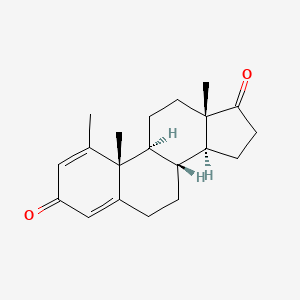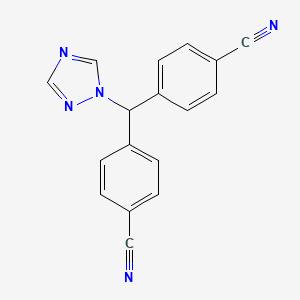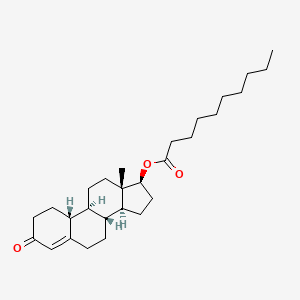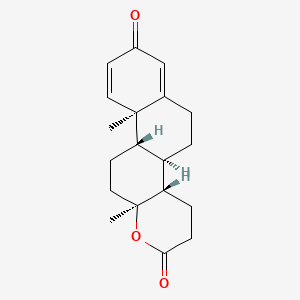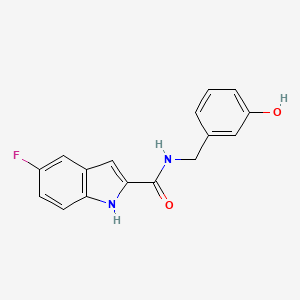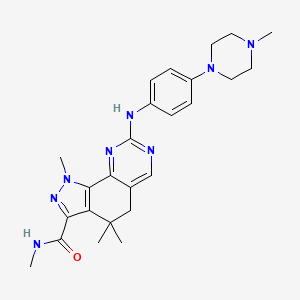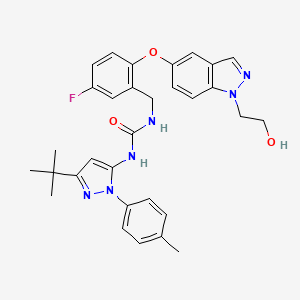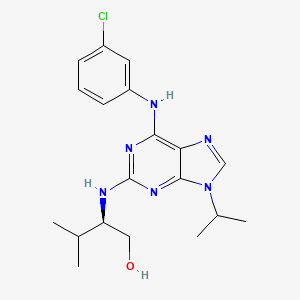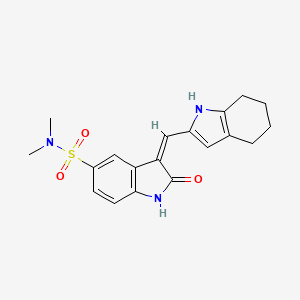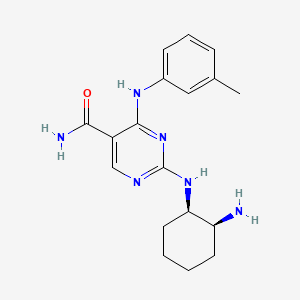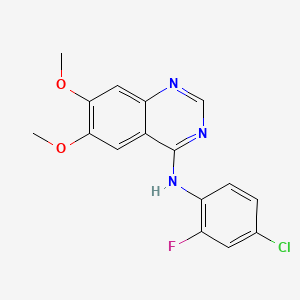
ZM 306416
概要
科学的研究の応用
ZM 306416 has a wide range of scientific research applications, including:
Oncology: It is used to study the inhibition of VEGFR and EGFR in cancer cells, particularly in non-small cell lung cancer (NSCLC) and other types of cancer
Angiogenesis: The compound is valuable in research focused on inhibiting angiogenesis, the process of new blood vessel formation, which is crucial in tumor growth and metastasis
Biology: This compound is used to study cell signaling pathways and the role of VEGFR and EGFR in various biological processes
Medicine: Potential therapeutic applications in treating cancers and diseases involving abnormal angiogenesis
作用機序
ZM 306416は、VEGFRとEGFRのチロシンキナーゼ活性を阻害することによって効果を発揮します。この化合物は、これらの受容体のATP結合部位に結合し、それらのリン酸化とその後の下流のシグナル伝達経路の活性化を阻害します。 この阻害は、細胞の増殖、移動、および血管新生の減少につながります .
類似の化合物との比較
類似の化合物
ZM 323881: 化学構造は異なるものの、同様の阻害効果を持つ別のVEGFR阻害剤。
ZM 447439: 細胞分裂と癌研究にも役割を果たす、オーロラキナーゼの阻害剤。
ZM 39923: 免疫学研究で使用される、ヤヌスキナーゼ3 (JAK3) の選択的阻害剤
独自性
This compoundは、VEGFRとEGFRの両方を阻害するという独自性を持ち、癌と血管新生研究において汎用性の高いツールとなっています。 これらの受容体に対するその高い効力と選択性は、他の類似の化合物とは異なります .
生化学分析
Biochemical Properties
ZM 306416 interacts with VEGFR and EGFR, two critical enzymes involved in cell signaling . It inhibits these enzymes, thereby disrupting the biochemical reactions they mediate. Specifically, it has IC50 values of 0.1 and 2 μM for KDR and Flt (types of VEGFR), respectively . It also inhibits EGFR with an IC50 of less than 10 nM .
Cellular Effects
This compound has a profound impact on cellular processes. By inhibiting VEGFR and EGFR, it disrupts cell signaling pathways, which can lead to changes in gene expression and cellular metabolism . This can influence cell function, potentially leading to reduced cell proliferation and survival, particularly in cancer cells that are dependent on these pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active sites of VEGFR and EGFR, thereby inhibiting their activity . This inhibition disrupts the downstream signaling pathways mediated by these receptors, leading to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the VEGFR and EGFR signaling pathways
準備方法
合成経路と反応条件
ZM 306416の合成は、キナゾリンコア構造の調製から始まる複数の工程を含みます。 反応は通常、4-クロロ-2-フルオロアニリンと6,7-ジメトキシキナゾリンを特定の条件下で縮合させて、目的の生成物を形成します .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 この化合物は通常、固体形で生成され、さまざまな用途でジメチルスルホキシド (DMSO) に溶解することができます .
化学反応の分析
反応の種類
ZM 306416は、次のようないくつかのタイプの化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。
還元: 還元反応は、キナゾリンコアを修飾するために実施できます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
主要な生成物
これらの反応から形成される主な生成物には、this compoundのさまざまな酸化された誘導体、還元された誘導体、および置換された誘導体が含まれ、それらの生物学的活性についてさらに研究することができます .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
類似化合物との比較
Similar Compounds
ZM 323881: Another VEGFR inhibitor with similar inhibitory effects but different chemical structure.
ZM 447439: An inhibitor of Aurora kinases, which also plays a role in cell division and cancer research.
ZM 39923: A selective inhibitor of Janus kinase 3 (JAK3), used in immunology research
Uniqueness
ZM 306416 is unique due to its dual inhibition of VEGFR and EGFR, making it a versatile tool in cancer and angiogenesis research. Its high potency and selectivity for these receptors distinguish it from other similar compounds .
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUIUSRCUKUUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416176 | |
| Record name | ZM 306416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690206-97-4 | |
| Record name | ZM 306416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ZM-306416?
A1: ZM-306416 is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) [, , ]. It primarily targets VEGFR1 (FLT1) and VEGFR2 (KDR), inhibiting their kinase activity [, ]. By blocking these receptors, ZM-306416 disrupts VEGF signaling pathways, which are crucial for angiogenesis (blood vessel formation) and various cellular processes.
Q2: How does ZM-306416 impact cellular processes beyond angiogenesis?
A2: Research suggests that ZM-306416 can influence cell proliferation and migration in specific cell types. For instance, in human melanoma A375P cells, ZM-306416 significantly reduced both cell proliferation and migration []. Similarly, in trophoblast cells, inhibiting the PGF/FLT1 signaling pathway using ZM-306416 negatively impacted cell proliferation and migration []. This indicates a broader role of ZM-306416 in modulating cellular behavior beyond angiogenesis.
Q3: What is the role of ZM-306416 in studying bone formation?
A3: Studies using primary human alveolar osteoblasts (HAOBs) have demonstrated the importance of the VEGF/VEGFR1 pathway in bone formation []. When these cells were treated with ZM-306416, a dose-dependent decrease in mineralization was observed, suggesting that VEGFR1 signaling is crucial for osteoblast differentiation and maturation [].
Q4: Has ZM-306416 shown any potential in cancer research?
A4: While primarily known as a VEGFR inhibitor, ZM-306416 has also been investigated for its potential in cancer treatment. Research indicates that it might be a potent inhibitor of epidermal growth factor receptor (EGFR) function []. Moreover, a study utilizing multi-omics networks and screening data suggested ZM-306416 as a potential targeted therapy for non-small cell lung cancer (NSCLC) [].
Q5: Are there any known limitations or challenges associated with ZM-306416?
A5: One study revealed that ZM-306416 did not affect the VEGF121-induced decrease in transendothelial electrical resistance (TEER) in Schlemm’s canal endothelial (SCE) cells, indicating that its inhibitory effect might be specific to certain VEGFR subtypes or cellular contexts []. Further research is needed to fully understand the specificities and limitations of ZM-306416 in different biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



